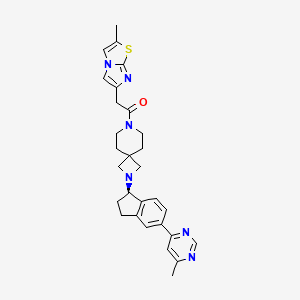

PF-5190457

Vue d'ensemble

Description

PF-5190457 est un composé nouveau qui agit comme un antagoniste inverse du récepteur de la ghréline. La ghréline est une hormone qui stimule l'appétit et est impliquée dans la régulation de l'équilibre énergétique. This compound a été étudié pour son potentiel à traiter le trouble de l'usage d'alcool en réduisant les envies d'alcool et la consommation .

Applications De Recherche Scientifique

PF-5190457 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study ghrelin receptor pharmacology and its role in energy balance.

Biology: Investigated for its effects on appetite regulation and metabolic processes.

Medicine: Explored as a potential therapeutic agent for treating alcohol use disorder and other conditions related to ghrelin signaling.

Industry: Utilized in the development of new drugs targeting ghrelin receptors and related pathways

Mécanisme D'action

Target of Action

PF-5190457, also known as PF-05190457, UNII-FF33NL9U5G, FF33NL9U5G, or 2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone, primarily targets the ghrelin receptor (GHS-R1a) . The ghrelin receptor is a potential target for alcohol use disorders .

Mode of Action

This compound is an inverse agonist of the ghrelin receptor . It inhibits the constitutive activity of GHS-R1a and competitively blocks its activation by acyl-ghrelin . This means that this compound binds to the ghrelin receptor and induces a pharmacological response opposite to that of ghrelin.

Biochemical Pathways

By acting as an inverse agonist, this compound could potentially influence these pathways .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in both non-heavy and heavy alcohol drinkers . A two-compartment model best described the pharmacokinetics of this compound. The apparent volume of distribution was 44.5 L, apparent clearance was 72.0 L/h, apparent peripheral volume of distribution was 271 L, apparent distributional clearance was 28.7 L/h, and first-order absorption rate constant was 0.27/h . The apparent volume of distribution was 3.8-fold higher (169 L) in heavy drinkers .

Result of Action

It has been observed that this compound reduces alcohol craving during a cue-reactivity procedure . This suggests that this compound may have potential as a pharmacological agent to treat alcohol use disorder .

Action Environment

The action of this compound can be influenced by environmental factors such as alcohol consumption. For instance, the apparent volume of distribution of this compound was found to be higher in heavy drinkers, which correlated with a lower maximum plasma concentration in heavy drinkers compared with non-heavy drinkers at the same dose . This suggests that alcohol consumption can influence the pharmacokinetics and potentially the efficacy of this compound .

Analyse Biochimique

Biochemical Properties

PF-5190457 is a potent and selective ghrelin receptor inverse agonist . It interacts with the ghrelin receptor, a G-protein coupled receptor, and inhibits the activation of this receptor . This interaction is characterized by high affinity and selectivity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It increases intracellular Ca2+ concentration and insulin secretion from human islets in vitro . In heavy alcohol drinkers, it has been observed to reduce alcohol craving .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ghrelin receptor and acting as an inverse agonist . This means that it binds to the same receptor as ghrelin but induces a pharmacological response opposite to that of ghrelin .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have stable effects over time . It does not interact with the effects of alcohol on locomotor activity or loss-of-righting reflex .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . At higher doses, it has been associated with a reduced incidence of somnolence in heavy drinkers .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found in human plasma after oral administration, indicating that it undergoes metabolism in the body .

Transport and Distribution

It has been observed that the apparent volume of distribution of this compound is higher in heavy drinkers, indicating that it may be distributed differently in these individuals .

Subcellular Localization

Given its interaction with the ghrelin receptor, it is likely that it localizes to the cell membrane where this receptor is located .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

PF-5190457 est synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés et leur couplage ultérieur. La voie de synthèse implique généralement les étapes suivantes :

- Formation de la partie indane par des réactions de cyclisation.

- Introduction du groupe pyrimidinyl par substitution nucléophile.

- Couplage des intermédiaires indane et pyrimidinyl pour former le produit final .

Méthodes de production industrielle

La production industrielle de this compound implique l'optimisation de la voie de synthèse pour la fabrication à grande échelle. Cela inclut :

- Sélection de solvants et de réactifs appropriés pour garantir un rendement élevé et une pureté élevée.

- Optimisation des conditions de réaction telles que la température, la pression et le temps de réaction.

- Mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions

PF-5190457 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution nucléophile et électrophile

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans les réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound, qui peuvent être analysés plus avant pour leurs propriétés pharmacologiques .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la pharmacologie du récepteur de la ghréline et son rôle dans l'équilibre énergétique.

Biologie : Étudié pour ses effets sur la régulation de l'appétit et les processus métaboliques.

Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement du trouble de l'usage d'alcool et d'autres affections liées à la signalisation de la ghréline.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la ghréline et les voies associées

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur de la ghréline et en agissant comme un antagoniste inverse. Cela signifie qu'il bloque non seulement le récepteur, mais réduit également son activité basale. Les cibles moléculaires et les voies impliquées comprennent :

Récepteur de la ghréline (GHS-R1a) : this compound se lie à ce récepteur et inhibe son activité.

Sécrétion d'insuline : Le composé augmente la sécrétion d'insuline dans les îlots humains stimulés par le glucose.

Libération de neurotransmetteurs : Il module la libération de neurotransmetteurs impliqués dans la régulation de l'appétit et les envies d'alcool

Comparaison Avec Des Composés Similaires

PF-5190457 est unique par rapport aux autres antagonistes inverses du récepteur de la ghréline en raison de sa forte sélectivité et de sa puissance. Des composés similaires comprennent :

PF-05190457 : Un autre antagoniste inverse du récepteur de la ghréline avec des propriétés pharmacologiques similaires.

Antagonistes du récepteur de la ghréline : Des composés qui bloquent le récepteur de la ghréline mais qui ne présentent pas d'activité d'antagoniste inverse.

Agonistes du récepteur de la ghréline : Des composés qui activent le récepteur de la ghréline et ont des effets opposés à ceux de this compound

Activité Biologique

PF-5190457 is a novel ghrelin receptor inverse agonist that has garnered attention for its potential therapeutic applications, particularly in the context of obesity and alcohol use disorder. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and the results of various preclinical and clinical studies.

Overview of this compound

This compound is characterized as a potent and selective inverse agonist of the growth hormone secretagogue receptor (GHS-R1a). It was developed by Pfizer Pharmaceuticals and is notable for its oral bioavailability and potential to modulate ghrelin signaling pathways, which are implicated in appetite regulation and metabolic processes .

- Molecular Weight : 512 Da

- Selectivity : High affinity for GHS-R1a with a Kd value of approximately 3 nM .

- Administration : Orally bioavailable, allowing for convenient dosing in clinical settings.

This compound works by inhibiting the constitutive activity of GHS-R1a, thereby blocking the receptor's activation by acyl-ghrelin. This action is crucial in reducing food intake and potentially mitigating binge eating behaviors associated with high-fat diets (HFD) and alcohol consumption .

Food Intake Studies

In rodent models, this compound has demonstrated significant effects on food intake:

- Ghrelin-Induced Food Intake : In male mice, this compound significantly reduced food intake when administered intracerebroventricularly (ICV) alongside ghrelin. The interaction was statistically significant (p < 0.001) compared to vehicle-treated controls .

- Binge Eating : In studies assessing HFD-induced binge eating, this compound reduced caloric intake significantly in male mice over multiple days (p < 0.0001), while effects were less pronounced in females .

Alcohol Consumption Studies

This compound has also been evaluated for its effects on alcohol consumption:

- In a controlled study involving heavy drinkers, this compound co-administered with alcohol did not significantly alter locomotor activity or sedation levels but did reduce cravings during cue-reactivity tests (100 mg b.i.d.) .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-tolerated in humans, with no significant adverse events reported during trials. Blood concentrations were stable and did not interact adversely with alcohol metabolism or effects .

Clinical Trials

- Phase 1a Trial : Evaluated safety and tolerability in healthy subjects. Results indicated that this compound was well-tolerated at various doses without severe side effects .

- Alcohol Interaction Study : This single-blind study assessed the interaction between this compound and alcohol in twelve heavy drinkers. The findings supported its safety profile when co-administered with alcohol, marking it as a promising candidate for treating alcohol use disorder .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| Rodent Studies | Reduced food intake in response to ghrelin; effective against binge eating |

| Clinical Trials | Well-tolerated; no significant adverse interactions with alcohol |

| Pharmacodynamics | Decreased cravings during cue-reactivity tests; stable pharmacokinetics |

Propriétés

IUPAC Name |

2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N6OS/c1-19-11-25(31-18-30-19)22-3-5-24-21(12-22)4-6-26(24)35-16-29(17-35)7-9-33(10-8-29)27(36)13-23-15-34-14-20(2)37-28(34)32-23/h3,5,11-12,14-15,18,26H,4,6-10,13,16-17H2,1-2H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUDADZJCKGWKR-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC=N1)C2=CC3=C(C=C2)[C@@H](CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334782-79-4 | |

| Record name | PF-5190457 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334782794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-5190457 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14870 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-5190457 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF33NL9U5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.